3-Nitrophenyl disulfide

Solid‑state chemistry Thermal analysis Isomer discrimination

Obtain the validated meta-isomer for M1PDH inhibition and calibrated redox studies. 3‑Nitrophenyl disulfide demonstrates a 90% in‑vivo oocyst reduction and an IC₅₀ of 3 μM, properties unmatched by ortho‑ or para‑analogues. Its intermediate redox potential (95.06 kcal·mol⁻¹) and unique π‑stacked crystal lattice ensure reproducible electrochemical and co‑crystallization outcomes. Insist on CAS 537‑91‑7 to guarantee experiment fidelity.

Molecular Formula C12H8N2O4S2
Molecular Weight 308.3 g/mol
CAS No. 537-91-7
Cat. No. B1679007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenyl disulfide
CAS537-91-7
Synonyms3,3'-Dinitrodiphenyl disulfide
3-Nitrophenyl disulphide
Bis(m-nitrophenyl) disulfide
Hinagen
Megasul
nitrophenide
Molecular FormulaC12H8N2O4S2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H
InChIKeyODOFDWDUSSFUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenyl Disulfide (CAS 537-91-7): Physicochemical Profile for Research Procurement


3‑Nitrophenyl disulfide (bis(3‑nitrophenyl) disulfide, C12H8N2O4S2, molecular weight 308.33 g·mol⁻¹) is a symmetrical aromatic disulfide bearing meta‑nitro substituents on each phenyl ring. It appears as yellow to brown crystals or powder with a melting range of 78–80 °C and an estimated density of ~1.52 g·cm⁻³ . The compound is soluble in common organic solvents such as tetrahydrofuran and diethyl ether but insoluble in water [1]. Its disulfide core and electron‑withdrawing nitro groups confer distinct redox and crystallographic behaviour that differentiate it from the ortho‑ and para‑isomers.

Why In‑Class Substitution of 3‑Nitrophenyl Disulfide Is Scientifically Unjustified


The three symmetrical isomers of dinitrodiphenyl disulfide—ortho (2,2′), meta (3,3′), and para (4,4′)—exhibit profound differences in solid‑state architecture, thermal stability, and electronic properties despite sharing the same molecular formula [1]. The meta‑substituted derivative displays a unique hydrogen‑bonding pattern (complete absence of C–H···O interactions) that alters its crystal packing, solubility, and long‑term stability relative to the ortho and para analogues [2]. Furthermore, the redox potential of the 3‑nitro isomer sits at a precise intermediate value, making it unsuitable as a drop‑in replacement for either the less oxidising 2‑nitro or the more powerful 4‑nitro derivative in electrochemical or synthetic applications [3]. Procurement decisions that ignore these quantifiable differences risk irreproducible experimental outcomes and material incompatibility.

Quantitative Differentiation of 3‑Nitrophenyl Disulfide from Positional Isomers


Melting Point Differential: A 100 °C Spread Across Isomers Enables Purity Control

The melting point of 3‑nitrophenyl disulfide (78–80 °C) is dramatically lower than that of the 2‑nitro isomer (194–197 °C) and the 4‑nitro isomer (181–186 °C) [1][2]. This >100 °C difference provides a simple, quantitative quality‑control metric for confirming isomer identity and purity. The low melting point also impacts storage, handling, and formulation, particularly in solid‑state reactions where thermal history matters.

Solid‑state chemistry Thermal analysis Isomer discrimination

Redox Potential: A Precise Intermediate Value That Defines Reactivity

The redox potential (RP) of 3‑nitrophenyl disulfide is 95.06 kcal·mol⁻¹, placing it between the 2‑nitro isomer (92.43 kcal·mol⁻¹) and the 4‑nitro isomer (99.57 kcal·mol⁻¹) [1]. This intermediate value reflects the electron‑withdrawing effect of the meta‑nitro group and directly influences the compound's performance as an oxidising agent. For reactions requiring a specific driving force—such as thiol‑disulfide exchange or oxidative protein folding—the 3‑isomer offers a unique reactivity window not achievable with the ortho or para analogues.

Electrochemistry Redox chemistry Synthetic utility

Crystal Engineering: The Only Isomer Devoid of C–H···O Hydrogen Bonds

Single‑crystal X‑ray diffraction reveals that bis(3‑nitrophenyl) disulfide contains no intermolecular C–H···O hydrogen bonds, whereas the 2,2′‑ and 4,4′‑isomers form extensive hydrogen‑bonded networks [1]. The 3‑isomer assembles exclusively through aromatic π···π stacking interactions along the [001] direction. This unique packing motif affects bulk properties such as crystal habit, solubility rate, and mechanical stability. For researchers working with crystalline materials or formulating solid dosage forms, this structural distinction has practical consequences for processing and performance.

Crystallography Supramolecular chemistry Solid‑state stability

M1PDH Inhibition: A Meta‑Specific Pharmacological Probe

3‑Nitrophenyl disulfide inhibits mannitol‑1‑phosphate dehydrogenase (M1PDH) with an IC₅₀ of 3 μM . This enzyme is essential for the mannitol cycle in Eimeria parasites, and its inhibition leads to a 90% reduction in oocyst shedding in infected chickens [1]. Although direct IC₅₀ data for the 2‑ and 4‑nitro isomers on M1PDH are not available, the meta‑substitution pattern is known to be critical for binding; the ortho and para isomers are not reported as M1PDH inhibitors in the primary literature.

Enzyme inhibition Parasitology Drug discovery

Application Scenarios Where 3‑Nitrophenyl Disulfide Delivers Isomer‑Specific Value


Parasitology Research: Targeting the Mannitol Cycle in Coccidia

Investigators studying Eimeria spp. or other mannitol‑utilising parasites should procure 3‑nitrophenyl disulfide as the preferred M1PDH inhibitor. The compound has been validated in vivo to reduce oocyst shedding by 90% in chickens infected with E. tenella, with a defined IC₅₀ of 3 μM against the target enzyme [1]. No other dinitrodiphenyl disulfide isomer has demonstrated comparable activity; substitution would likely yield null results in M1PDH‑focused assays.

Electrochemical Sensor Development: Calibration with a Mid‑Range Redox Probe

When constructing redox sensors or studying thiol‑disulfide exchange kinetics, 3‑nitrophenyl disulfide provides a calibrated redox potential (95.06 kcal·mol⁻¹) that bridges the gap between the less oxidising 2‑nitro isomer (92.43 kcal·mol⁻¹) and the more powerful 4‑nitro isomer (99.57 kcal·mol⁻¹) [2]. This intermediate value is ideal for calibrating instruments or for use as a reference compound in mechanistic studies where the exact driving force must be controlled.

Crystal Engineering and Solid‑State Formulation Studies

For scientists designing co‑crystals or investigating the influence of hydrogen bonding on material properties, 3‑nitrophenyl disulfide offers a rare model system. Unlike its ortho and para counterparts, it assembles solely through π···π stacking with no C–H···O hydrogen bonds [3]. This property makes it a valuable benchmark for studying the relative contributions of different intermolecular forces and for formulating materials where hydrogen‑bond‑driven aggregation must be avoided.

Technical Documentation Hub

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